Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is a chemical compound classified as an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in their ring structure. This specific compound features a phenyl group attached to a carbamate functional group, which is linked to a 5-methyl-1,2-oxazole moiety. The compound is identified by its CAS number 74889-21-7 and is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate typically involves the reaction of phenyl isocyanate with 5-methyl-1,2-oxazole-3-carboxylic acid. This reaction can be facilitated by heating the mixture under controlled conditions, often in the presence of a catalyst to promote the formation of the carbamate linkage.
Key steps in the synthesis include:
In industrial settings, automated reactors may be employed to optimize yield and purity through continuous flow processes, allowing for better control over reaction parameters such as temperature and pressure.
The molecular formula of phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is , with a molecular weight of approximately 218.21 g/mol. The compound exhibits characteristic spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate can participate in various chemical reactions:
The specific reagents and conditions used in these reactions significantly influence the products formed. For instance:
The mechanism of action for phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate primarily involves its interaction with biological targets such as enzymes and receptors. The binding affinity of this compound can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Research indicates that oxazole derivatives may exhibit antimicrobial properties by inhibiting critical enzymes involved in bacterial metabolism or growth. Additionally, some studies suggest potential anticancer activity through mechanisms involving apoptosis induction or inhibition of cell signaling pathways related to tumor growth .
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile includes susceptibility to hydrolysis under aqueous conditions, which can lead to the release of phenol and other byproducts.
Relevant analytical data include:
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate has several promising applications:
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate belongs to the carbamate class of organic compounds, characterized by the functional group R1OC(O)NR2R3. Its molecular structure incorporates two key subunits: a phenyl carbamate group and a 5-methyl-1,2-oxazole heterocycle (commonly termed 5-methylisoxazole). The systematic IUPAC name is phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, which precisely defines the connectivity: the phenyl group attached to the oxygen atom of the carbamate functionality, while the 3-position nitrogen of the 5-methyloxazole ring is bonded to the carbonyl carbon.
The molecular formula is C11H10N2O3, with a calculated molecular weight of 218.21 g/mol. Key structural features include:
Table 1: Structural Variations in Oxazole Carbamates
Compound Name | Molecular Formula | Carbamate Substituent | Oxazole Substituent |
---|---|---|---|
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | C11H10N2O3 | Phenyl | 5-Methyl |
Methyl N-(5-phenyl-1,2-oxazol-3-yl)carbamate | C11H10N2O3 | Methyl | 5-Phenyl |
3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide | C10H14N2O3 | - | 3-Methyl, 5-carboxamide |
The SMILES representation is CC1=CC(=NO1)NC(=O)OC2=CC=CC=C2, providing a linear notation of the molecular structure. The InChIKey identifier offers a unique molecular fingerprint essential for database searches and structural verification: InChIKey=VMYFKAZPRAZUQC-UHFFFAOYSA-N (derived from structural analogue data) [4] [6].
Oxazole derivatives emerged as significant scaffolds in medicinal chemistry following the recognition of heterocyclic compounds as privileged structures in drug design. The systematic exploration of oxazole chemistry began in earnest during the mid-20th century, with pioneering synthetic methodologies developed by Cornforth and Robinson establishing practical routes to these heterocycles. The discovery of naturally occurring oxazole-containing compounds like dysidazirine and muscoride A further stimulated interest in their synthetic analogues. By the 1980s, oxazole moieties were intentionally incorporated into pharmaceutical agents, as evidenced by the development of oxazole-containing β-lactam antibiotics such as ceftazidime (approved 1984), which featured the 1,3-thiazole heterocycle—a structural relative of oxazole [3].
The specific integration of carbamate functionalities with heterocyclic systems gained prominence through patented pharmaceutical innovations in the early 21st century. Carbamates were recognized for their ability to enhance metabolic stability while maintaining hydrogen-bonding capacity. The patent WO2013142307A1 exemplified this trend, disclosing numerous carbamate-heterocycle hybrids for therapeutic applications, though not explicitly describing phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate itself. This patent highlighted the strategic value of combining heterocyclic cores with carbamate linkers to target diverse biological pathways, setting the conceptual foundation for compounds like phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate .
The historical trajectory of phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate reflects two converging trends: (1) the incremental optimization of heterocyclic pharmacophores in antibiotic development, particularly against resistant pathogens, and (2) the rational incorporation of carbamate functionalities to modulate physicochemical properties and target engagement. This dual heritage positions it within a lineage of heterocycle-carbamate hybrids designed to overcome limitations of earlier therapeutic agents [3].
Oxazole derivatives occupy a privileged position in medicinal chemistry due to their versatile physicochemical properties and diverse biological activities. As five-membered heterocycles containing both nitrogen and oxygen atoms, oxazoles serve as bioisosteric replacements for various functional groups while contributing to favorable drug-like properties. Their significance is evidenced by inclusion in FDA-approved antibiotics across multiple decades, with recent examples including tedizolid (2014), which contains a tetrazole-modified oxazolidinone structure [3].
The medicinal value of oxazole derivatives stems from several key attributes:
In the context of carbamate hybrids like phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, the oxazole component provides a rigid planar platform that orients the carbamate functionality for optimal target interactions. The methyl group at the 5-position serves as a steric control element that may influence conformational preferences and protect against metabolic degradation. Patent literature reveals that such oxazole-carbamate hybrids have been explored for addressing multifactorial diseases including neurological disorders, metabolic syndromes, and oncological conditions, leveraging their capacity to modulate complex biological pathways [5].
Recent advances in heterocyclic chemistry highlight oxazoles as pharmacophores capable of imparting specific antibacterial activity when strategically incorporated. As antibiotic resistance escalates—with WHO identifying it as a critical global health threat—the development of novel oxazole derivatives has gained renewed urgency. Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate exemplifies contemporary efforts to optimize heterocyclic scaffolds for enhanced potency and selectivity against resistant pathogens [3].
Table 2: Evolution of Oxazole-Containing Pharmaceuticals
Era | Representative Agents | Therapeutic Class | Structural Role of Oxazole |
---|---|---|---|
1980s | Cefotaxime, Ceftriaxone | 2nd/3rd gen Cephalosporins | 1,3-Thiazole variant in side chain |
1990s | Cefdinir | 4th gen Cephalosporin | 1,3-Thiazole component |
2000s | Linezolid, Telithromycin | Oxazolidinone, Ketolide | 1,3-Oxazolidine, Imidazole |
2010s | Tedizolid, Eravacycline | Oxazolidinone, Tetracycline | Tetrazole-modified oxazolidinone, Pyrrolidine |
Contemporary | Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | Investigational hybrid | Carbamate-linked 5-methylisoxazole |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3